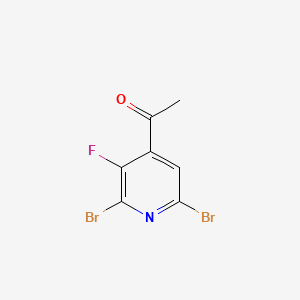
1-(2,6-Dibromo-3-fluoropyridin-4-yl)ethanone
描述
1-(2,6-Dibromo-3-fluoropyridin-4-yl)ethanone is a chemical compound with the molecular formula C7H4Br2FNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and fluorine atoms in its structure makes it an interesting compound for various chemical reactions and applications.
属性
分子式 |
C7H4Br2FNO |
|---|---|
分子量 |
296.92 g/mol |
IUPAC 名称 |
1-(2,6-dibromo-3-fluoropyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H4Br2FNO/c1-3(12)4-2-5(8)11-7(9)6(4)10/h2H,1H3 |
InChI 键 |
CVSHSYJPUWCOOC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=NC(=C1F)Br)Br |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dibromo-3-fluoropyridin-4-yl)ethanone typically involves the bromination and fluorination of pyridine derivatives. One common method is the reaction of 2,6-dibromopyridine with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent to facilitate the substitution of hydrogen atoms with bromine and fluorine atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
化学反应分析
Types of Reactions
1-(2,6-Dibromo-3-fluoropyridin-4-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
科学研究应用
1-(2,6-Dibromo-3-fluoropyridin-4-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 1-(2,6-Dibromo-3-fluoropyridin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms in its structure allows it to form strong interactions with various biomolecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
- 2,6-Dibromo-3-fluoropyridine
- 2,6-Dibromo-4-fluoropyridine
- 3,5-Dibromo-2-fluoropyridine
Uniqueness
1-(2,6-Dibromo-3-fluoropyridin-4-yl)ethanone is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


